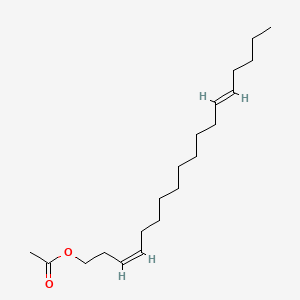

(3Z,13E)-Octadeca-3,13-dienyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3Z,13E)-Octadeca-3,13-dienyl acetate is an organic compound belonging to the class of esters. It is characterized by its long carbon chain with two double bonds at the 3rd and 13th positions, and an acetate group at the terminal end. This compound is often found in nature and is known for its role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,13E)-Octadeca-3,13-dienyl acetate typically involves the esterification of (3Z,13E)-Octadeca-3,13-dienol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as immobilized enzymes can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

(3Z,13E)-Octadeca-3,13-dienyl acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a saturated ester.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

Oxidation: Formation of (3Z,13E)-Octadeca-3,13-dienal or (3Z,13E)-Octadeca-3,13-dienoic acid.

Reduction: Formation of Octadecyl acetate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

(3Z,13E)-Octadeca-3,13-dienyl acetate has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying esterification and other organic reactions.

Biology: Plays a role in pheromone signaling in certain insect species.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Used in the formulation of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of (3Z,13E)-Octadeca-3,13-dienyl acetate involves its interaction with specific molecular targets. In biological systems, it can bind to receptor proteins, triggering a cascade of biochemical events. For example, in insects, it acts as a pheromone by binding to olfactory receptors, leading to behavioral changes.

Comparison with Similar Compounds

Similar Compounds

(3Z,13E)-Octadeca-3,13-dienol: The alcohol counterpart of (3Z,13E)-Octadeca-3,13-dienyl acetate.

Octadecyl acetate: A saturated ester with similar structural features but without double bonds.

(3Z,13E)-Octadeca-3,13-dienoic acid: The carboxylic acid derivative of this compound.

Uniqueness

This compound is unique due to its specific double bond configuration and its role in biological signaling. Its structural features make it a valuable compound for studying esterification reactions and its applications in various fields highlight its versatility.

Biological Activity

(3Z,13E)-Octadeca-3,13-dienyl acetate is a compound that has garnered attention due to its biological activity, particularly in the context of insect pheromones. This article provides a detailed examination of the biological activity of this compound, including its chemical properties, mechanisms of action, and applications in pest management.

Structure and Composition

- Chemical Formula : C20H36O2

- Molecular Weight : 308.50 g/mol

- CAS Number : 53120-27-7

- Density : 0.882 g/cm³

- Boiling Point : 390.3°C at 760 mmHg

- Flash Point : 97.6°C

Isomer Characteristics

This compound is an isomer of (Z,Z)-3,13-octadecadienyl acetate, differing in the configuration of its double bonds. This structural variation influences its biological activity and effectiveness as a pheromone.

| Property | This compound | (Z,Z)-3,13-Octadecadienyl acetate |

|---|---|---|

| Molecular Formula | C20H36O2 | C20H36O2 |

| Configuration | 3Z, 13E | 3Z, 13Z |

| Biological Role | Pheromone for insect attraction | Pheromone for insect attraction |

Role as a Pheromone

This compound functions primarily as a sex pheromone in certain moth species. Research indicates that it plays a critical role in attracting male moths during mating seasons. The compound's effectiveness is attributed to its structural similarity to other biologically active molecules involved in insect communication.

The mechanism by which this compound attracts male moths involves interaction with specific olfactory receptors. These receptors are tuned to detect the unique chemical signatures of pheromones, facilitating mate location and reproductive success.

Case Studies

- Attraction Studies :

- Pest Management Applications :

Toxicological Profile

The toxicity assessment of this compound indicates low risk to human health based on existing studies on similar compounds. The Environmental Protection Agency (EPA) has classified it as having low toxicity and minimal environmental impact when used according to recommended practices .

Synthesis and Characterization

Research has focused on the synthesis and characterization of this compound from natural sources and synthetic pathways. The isolation from moth pheromone glands has been documented as a viable method for obtaining this compound .

Comparative Studies with Other Pheromones

Comparative studies have highlighted the unique properties of this compound relative to other pheromones:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (Z,Z)-11,13-Hexadecadien-1-ol acetate | Attracts different moth species | Shorter carbon chain |

| (E,Z)-7,9-Dodecadienyl acetate | Used in signaling for various insects | Different double bond configuration |

| (E,Z)-2,13-Octadecadienyl acetate | Exhibits diverse biological activity | Mixed E/Z configurations |

Properties

CAS No. |

57491-35-7 |

|---|---|

Molecular Formula |

C20H36O2 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

[(3Z,13E)-octadeca-3,13-dienyl] acetate |

InChI |

InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,16-17H,3-5,8-15,18-19H2,1-2H3/b7-6+,17-16- |

InChI Key |

VVJPJXKHBZNADP-NGLZPYLXSA-N |

Isomeric SMILES |

CCCC/C=C/CCCCCCCC/C=C\CCOC(=O)C |

Canonical SMILES |

CCCCC=CCCCCCCCCC=CCCOC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.